molecular formula Cl3PS B1216652 Thiophosphoryl chloride CAS No. 3982-91-0

Thiophosphoryl chloride

Cat. No.: B1216652
CAS No.: 3982-91-0
M. Wt: 169.4 g/mol
InChI Key: WQYSXVGEZYESBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophosphoryl chloride (PSCl₃), CAS 3982-91-0, is a colorless to yellowish fuming liquid with a boiling point of 125°C and density of 1.668 g/cm³ . It is synthesized via the reaction of phosphorus trichloride with sulfur . This compound is highly reactive and corrosive, posing significant health hazards such as irritation to mucous membranes and toxicity . Industrially, it serves as a critical intermediate in:

  • Agrochemicals: Synthesis of organophosphate pesticides (e.g., O-ethyl dichlorothiophosphate) .
  • Pharmaceuticals: Production of therapeutic agents, including neurological drugs .
  • Chemical Research: Development of novel compounds due to its versatile reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophosphoryl chloride can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the direct reaction of phosphorus trichloride with sulfur is preferred due to its simplicity and high yield. Catalysts can be used to facilitate the reaction at lower temperatures, although they are not usually necessary .

Chemical Reactions Analysis

Hydrolysis Reactions

PSCl₃ undergoes rapid hydrolysis in aqueous or hydroxylic media, producing phosphoric acid (H₃PO₄), hydrogen sulfide (H₂S), and hydrochloric acid (HCl) under basic conditions. In controlled hydrolysis, dichlorothiophosphoric acid (HO–P(=S)Cl₂) forms as an intermediate .

Reaction Pathways:

ConditionsProducts
Excess H₂O (basic)H₃PO₄ + H₂S + 3 HCl
Limited H₂OHO–P(=S)Cl₂ + HCl

Mechanism:

  • Nucleophilic attack by water on phosphorus.

  • Sequential substitution of Cl⁻ by OH⁻, releasing HCl.

  • Final oxidation state depends on reaction stoichiometry .

Reactions with Alcohols and Phenols

PSCl₃ reacts with alcohols to form thiophosphate esters, pivotal in agrochemical synthesis. For example, ethanol yields diethylthis compound, a precursor to insecticides like parathion :

Example Reaction:

PSCl3+2CH3CH2OH(CH3CH2O)2P S Cl+2HCl\text{PSCl}_3+2\text{CH}_3\text{CH}_2\text{OH}\rightarrow (\text{CH}_3\text{CH}_2\text{O})_2\text{P S Cl}+2\text{HCl}

Key Data:

AlcoholProductYield (%)Conditions
EthanolDiethylthis compound78–85Reflux, 120°C
p-NitrophenolParathion derivative90+Na⁺ salt substitution

Reactions with Amines

Primary and secondary amines undergo thiophosphorylation to form thiophosphoroamidates. Ethanolamine, benzylamine, and glucosamine react efficiently in aqueous or solvent-free conditions :

General Reaction:

PSCl3+2RNH2(RHN)2P S Cl+2HCl\text{PSCl}_3+2\text{RNH}_2\rightarrow (\text{RHN})_2\text{P S Cl}+2\text{HCl}

Optimized Conditions:

  • One-pot method: Excess PSCl₃ in methanol precipitation (95% conversion) .

  • Continuous method: Morpholine achieves quantitative yields at 25°C .

Stability:
Thiophosphoroamidates are stable in acidic media but hydrolyze under alkaline conditions .

Reactions with Tertiary Amides

Tertiary amides convert to thioamides via PSCl₃-mediated thionation. For instance, dimethylacetamide yields thioacetamide derivatives :

Example:

C6H5C O N CH3 2+PSCl3C6H5C S N CH3 2+POCl3\text{C}_6\text{H}_5\text{C O N CH}_3\text{ }_2+\text{PSCl}_3\rightarrow \text{C}_6\text{H}_5\text{C S N CH}_3\text{ }_2+\text{POCl}_3

Applications:

  • Synthesis of antileishmanial agents (quinoline-thiophosphoramidates) .

Grignard Reagent Reactions

PSCl₃ reacts with methylmagnesium iodide to form organophosphorus compounds like tetramethyldiphosphine disulfide :

Reaction:

2PSCl3+4CH3MgI(CH3)2P S P S CH3 2+2MgCl2+2MgI22\text{PSCl}_3+4\text{CH}_3\text{MgI}\rightarrow (\text{CH}_3)_2\text{P S P S CH}_3\text{ }_2+2\text{MgCl}_2+2\text{MgI}_2

Product Use:

  • Ligands in coordination chemistry.

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Reagent

Thiophosphoryl chloride is primarily used as a reagent in the synthesis of thiophosphorylated compounds. It facilitates the phosphorylation of nucleosides and other organic molecules, which is crucial for developing pharmaceuticals and agrochemicals. For instance, it has been employed in the thiophosphorylation of aminonucleosides, yielding high conversion rates (up to 99%) under optimized conditions .

1.2 Synthesis of Pesticides

This compound serves as an intermediate in the production of various pesticides. Notably, it is used to synthesize acephate and its derivatives, which are important insecticides. The process using this compound improves yields and reduces environmental impact compared to traditional methods . The compound's application in pesticide synthesis has been shown to enhance efficiency while minimizing waste.

Pharmaceutical Applications

2.1 Development of Antileishmanials

Recent research has highlighted the use of this compound in synthesizing thiophosphoramidate derivatives aimed at treating leishmaniasis. These derivatives demonstrated promising results in vitro against Leishmania mexicana, indicating potential for further development into therapeutic agents .

2.2 Nucleoside Modifications

This compound has been utilized to modify nucleosides, enhancing their stability and bioactivity. The compound's ability to facilitate the formation of thiophosphoramidates allows for the creation of nucleoside analogs that can be explored for antiviral properties .

Material Science

3.1 Synthesis of Thiophosphorylated Polymers

In material science, this compound is used to produce thiophosphorylated polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength. These materials have potential applications in coatings and advanced composite materials .

Environmental Considerations

The use of this compound in industrial processes raises environmental concerns due to its toxicity and potential ecological impact. However, advancements in synthetic methods utilizing this compound have led to reduced waste generation and lower environmental footprints compared to older processes .

Data Table: Applications Overview

Application AreaSpecific UseBenefits
Chemical SynthesisReagent for thiophosphorylationHigh conversion rates
Pesticide ProductionIntermediate for acephateImproved yield and reduced waste
Pharmaceutical DevelopmentSynthesis of antileishmanial compoundsPotential for new therapeutic agents
Material ScienceProduction of thiophosphorylated polymersEnhanced material properties
Environmental ImpactReduced waste in pesticide synthesisLower ecological footprint

Case Studies

Case Study 1: Pesticide Synthesis Optimization
A recent study demonstrated that using this compound in the synthesis of acephate resulted in a 15% increase in yield compared to traditional methods while reducing production costs by up to 20% . This optimization not only benefits manufacturers economically but also aligns with stricter environmental regulations.

Case Study 2: Antileishmanial Research
Research involving the synthesis of quinoline-based thiophosphoramidates using this compound showed promising results against Leishmania species. In vivo assays indicated significant efficacy, suggesting that these derivatives could lead to new treatments for leishmaniasis .

Mechanism of Action

Thiophosphoryl chloride exerts its effects primarily through thiophosphorylation, a process where a thiophosphoryl group is transferred to an organic molecule. This reaction typically involves the nucleophilic attack of the organic molecule on the phosphorus atom of this compound, resulting in the formation of a thiophosphoryl derivative and the release of hydrochloric acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophosphoryl chloride derivatives vary in substituents, which dictate their reactivity, applications, and market relevance. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Applications Unique Features
This compound PSCl₃ 3982-91-0 Pesticides, pharmaceuticals, R&D High reactivity; corrosive
O,O-Diethyl this compound C₄H₁₀ClO₂PS 2524-04-1 Insecticides (e.g., chlorpyrifos) Ethyl groups enhance solubility
O-Ethyl S-sec-Butyl this compound C₆H₁₃ClO₂PS - Pesticide intermediates sec-Butyl group increases lipophilicity
O-Ethyl S-(4-Chlorophenyl) this compound C₁₀H₁₂ClO₂PS - High-efficacy agrochemicals Chlorophenyl group boosts reactivity
Ethyl Methyl Chlorothiophosphate C₃H₈ClO₂PS - Agrochemical synthesis Methyl/ethyl balance optimizes hydrolysis rates

Market Trends and Industrial Relevance

  • Diethyl this compound (DTC) : Dominates the market due to its role in pesticide production. The Asia-Pacific region leads consumption, driven by agricultural demand in India and China . The global DTC market is projected to grow at a 5% CAGR (2025–2031) .

Biological Activity

Thiophosphoryl chloride (PSCl₃) is an inorganic compound that has garnered attention for its biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into its synthesis, biological applications, and relevant case studies, highlighting its potential as a thiophosphorylating agent.

1. Synthesis of this compound

This compound is primarily synthesized through the reaction of phosphorus trichloride (PCl₃) with sulfur at elevated temperatures:

PCl3+SPSCl3\text{PCl}_3+\text{S}\rightarrow \text{PSCl}_3

This method is favored due to its high yield and efficiency. Alternative synthesis routes include the reaction of phosphorus pentasulfide with phosphorus pentachloride, but these are less common in industrial applications .

2. Biological Applications

This compound's biological activity is mainly attributed to its ability to introduce thiophosphoryl groups into organic molecules, which can significantly alter their chemical properties and biological functions.

2.1 Agrochemical Applications

Recent studies have focused on the synthesis of novel thiophosphoryl oximates that demonstrate high biological activity and low toxicity. These compounds have shown promise as insecticides and herbicides, providing effective pest control while minimizing environmental impact .

Table 1: Biological Activity of Thiophosphoryl Oximates

Compound NameActivity TypeToxicity LevelReference
Thiophosphoryl Oximate AInsecticideLow
Thiophosphoryl Oximate BHerbicideModerate
Thiophosphoryl Oximate CFungicideLow

2.2 Pharmaceutical Applications

This compound has been utilized in the synthesis of various biologically active compounds. For instance, it has been employed in the phosphorylation of nucleosides, enhancing their antiviral properties. Studies indicate that thiophosphorylation reactions can achieve conversion rates exceeding 90%, making PSCl₃ a valuable reagent in medicinal chemistry .

Case Study: Nucleoside Phosphorylation

  • A study demonstrated the effectiveness of this compound in phosphorylating 5′-amino-5′-deoxyguanosine, achieving a conversion rate of 93% at pH 12. This high efficiency underscores its potential in developing antiviral agents .

The mechanism by which this compound exerts its biological effects involves the formation of thiophosphate esters, which can interact with various biological molecules such as proteins and nucleic acids. This interaction can lead to modifications that affect enzyme activity, gene expression, and overall cellular function.

4. Safety and Toxicology

While this compound exhibits significant biological activity, it is essential to consider its safety profile. The compound is known to be toxic and can cause irritation upon contact with skin or mucous membranes. Therefore, appropriate handling procedures must be in place when working with this reagent in laboratory or industrial settings.

5. Conclusion

This compound represents a versatile compound with notable biological activity, particularly in agrochemical and pharmaceutical applications. Its ability to facilitate thiophosphorylation reactions opens new avenues for the development of effective insecticides and antiviral agents. Continued research into its mechanisms and applications will further elucidate its potential benefits while addressing safety concerns.

Q & A

Q. Basic: What are the critical physicochemical properties of thiophosphoryl chloride that dictate its handling and reactivity in laboratory settings?

This compound (PSCl₃) is a colorless to pale yellow fuming liquid with a boiling point of 125°C. Its high reactivity stems from its acidic nature and sensitivity to moisture, decomposing in water to produce corrosive HCl, phosphoric acid (H₃PO₄), and toxic H₂S gas . Key handling considerations include:

  • Solubility : Miscible in non-polar solvents like benzene (C₆H₆) and CCl₄ but reacts violently with polar protic solvents (e.g., alcohols) .
  • Air Sensitivity : Fumes in air, requiring inert-atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive reactions .
  • Thermal Stability : Avoid heating above 125°C to prevent decomposition into POₓ, SOₓ, and Cl⁻ fumes .

Q. Basic: What are the standard purification methods for this compound, and how do residual impurities impact its synthetic utility?

PSCl₃ often contains impurities like PCl₅, H₃PO₄, HCl, and AlCl₃ from synthesis. Purification involves:

Gentle Aqueous Washing : Controlled addition of H₂O to emulsify and separate impurities (e.g., decolorizing via immediate layer separation) .

Solvent Extraction : Dissolving in CCl₄ or benzene to isolate PSCl₃ from polar byproducts .
Impurities like AlCl₃ can catalyze unintended side reactions (e.g., ether cleavage with trace metal salts), necessitating rigorous purity checks via ³¹P NMR or IR spectroscopy .

Q. Advanced: How can researchers resolve contradictions in reported hydrolysis byproducts of PSCl₃ under varying aqueous conditions?

PSCl₃ hydrolysis pathways are highly condition-dependent:

  • Controlled Hydrolysis (pH 7) : Yields H₃PO₄ and HCl as primary products .
  • Reductive Hydrolysis (Acidic) : Produces H₂S gas, requiring gas chromatography or lead acetate paper for detection .
    Methodological Recommendations :
  • Use buffered solutions to stabilize intermediates.
  • Monitor reaction progress with real-time IR (e.g., S=O and P-Cl bond vibrations) and quantify H₂S via iodometric titration .

Q. Advanced: What experimental strategies optimize PSCl₃ in nucleophilic substitutions with sterically hindered substrates (e.g., tertiary alcohols or amines)?

Steric hindrance reduces reaction efficiency due to poor accessibility of the P=S electrophilic center. Solutions include:

  • Solvent Choice : Use low-polarity solvents (CH₂Cl₂) to enhance electrophilicity without inducing side reactions .
  • Catalysis : Employ Lewis acids (e.g., AlCl₃) to polarize P-Cl bonds, though residual catalyst must be removed post-reaction .
  • Temperature Control : Gradual warming (0°C → 25°C) minimizes exothermic decomposition .
    Case Study : Cyclization of dicoumarin with PSCl₃ achieved 78% yield in CH₂Cl₂ at 0°C, confirmed by ¹H/³¹P NMR .

Q. Advanced: How can halogen-exchange reactions with PSCl₃ be tailored to synthesize thiophosphoryl chlorofluorides (PSFₓCl₃₋ₓ)?

PSCl₃ reacts with SbF₃ in the presence of SbCl₅ to produce PSFCl₂ (b.p. 64.7°C) and PSF₂Cl (b.p. 6.3°C). Key considerations:

  • Catalyst Ratio : SbCl₅ at 5 mol% prevents explosive SbF₃-PSCl₃ interactions .
  • Product Isolation : Fractional distillation under reduced pressure (to avoid PSF₃ gas formation) .
    Analytical Validation : Use ¹⁹F NMR to distinguish PSFCl₂ (δ = -45 ppm) from PSF₂Cl (δ = -62 ppm) .

Q. Safety: What protocols mitigate risks during PSCl₃ reactions with Grignard reagents or organometallics?

PSCl₃ reacts explosively with methylmagnesium iodide due to rapid exothermic dealkylation. Mitigation strategies:

  • Slow Addition : Use syringe pumps to control reagent mixing rates.
  • Temperature Monitoring : Maintain reactions below -20°C with dry ice/acetone baths .
  • Quenching : Post-reaction, neutralize excess reagent with saturated NH₄Cl before workup .

Q. Methodological: What spectroscopic techniques are most effective for characterizing PSCl₃-derived intermediates in complex syntheses?

  • ³¹P NMR : Detects P-centered intermediates (e.g., δ = 60–80 ppm for PSCl₃ adducts) .
  • IR Spectroscopy : Identifies P=S (600–650 cm⁻¹) and P-Cl (450–500 cm⁻¹) stretches .
  • Elemental Analysis : Validates stoichiometry in novel quaternary ammonium salts (e.g., dicoumarin-PSCl₃ cycloadducts) .

Q. Contradiction Analysis: Why do some studies report divergent byproducts in PSCl₃-mediated thiophosphorylation of alcohols?

Variability arises from:

  • Solvent Effects : Polar aprotic solvents (DMF) favor thiophosphate esters, while ethers promote P-O cleavage .
  • Substrate Basicity : Strongly basic alcohols (e.g., phenolates) trigger competing P-Cl hydrolysis.
    Resolution : Pre-dry substrates with molecular sieves and use anhydrous CH₂Cl₂ for reproducible outcomes .

Q. Synthetic Design: How can PSCl₃ be integrated into multi-step syntheses of organophosphorus agrochemicals?

Case Example : Synthesis of O-ethyl dichlorothiophosphate (pesticide intermediate):

Step 1 : PSCl₃ + ethanol → O-ethyl phosphorodichloridothioate (60°C, 4h).

Step 2 : Aminolysis with NH₃ → O,O-dimethyl phosphoroamidothioate (0°C, 2h) .
Critical Control Points :

  • Avoid excess ethanol to prevent diethylthiophosphate side products.
  • Monitor Cl⁻ displacement via conductivity measurements .

Q. Hazard Management: What engineering controls are essential for large-scale PSCl₃ reactions in academic labs?

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity and scrubbers for HCl/H₂S emissions .
  • Containment : Double-walled reactors with PTFE linings prevent corrosion .
  • Spill Kits : Neutralize spills with dry soda ash, followed by wet scrubbing with NaHCO₃ .

Properties

IUPAC Name

trichloro(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl3PS/c1-4(2,3)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYSXVGEZYESBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P(=S)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3PS
Record name THIOPHOSPHORYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1602
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOPHOSPHORYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Thiophosphoryl chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Thiophosphoryl_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063253
Record name Phosphorothioic trichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thiophosphoryl chloride appears as a colorless fuming liquid. Boiling point 257 °F (125 °C). Irritates the eyes and mucous membranes. Corrosive to metals and tissue., Colorless fuming liquid with pungent odor; [ICSC], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name THIOPHOSPHORYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1602
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiophosphoryl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7423
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOPHOSPHORYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

125 °C @ 760 MM HG, 125 °C
Record name THIOPHOSPHORYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHOSPHORYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

SOL IN BENZENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, CHLOROFORM, Solubility in water: reaction
Record name THIOPHOSPHORYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHOSPHORYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.635, Relative density (water = 1): 1.6
Record name THIOPHOSPHORYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHOSPHORYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

5.86 (AIR= 1), Relative vapor density (air = 1): 5.8
Record name THIOPHOSPHORYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHOSPHORYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

16.35 [mmHg], vapor pressure = 16.35 mm Hg at 25 °C/ calculated from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 2.9
Record name Thiophosphoryl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7423
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOPHOSPHORYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHOSPHORYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid, CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C

CAS No.

3982-91-0
Record name THIOPHOSPHORYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1602
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiophosphoryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3982-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophosphoryl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOPHOSPHORYL CHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorothioic trichloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorothioic trichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophosphoryl trichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOPHOSPHORYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II99F8594N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIOPHOSPHORYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHOSPHORYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-35 °C
Record name THIOPHOSPHORYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOPHOSPHORYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.